4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O7S3/c25-13-7-12(9-33-21-24-23-20(34-21)22-18(26)17-2-1-5-32-17)28-8-16(13)31-19(27)11-3-4-14-15(6-11)30-10-29-14/h1-8H,9-10H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPQWRYJMJBTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=COC(=CC3=O)CSC4=NN=C(S4)NC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate represents a complex molecular structure that integrates multiple pharmacophores known for their diverse biological activities. The thiadiazole moiety, in particular, has been associated with a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Thiadiazole Ring : Known for its biological versatility, this five-membered ring contributes to the compound's lipophilicity and membrane permeability.
- Pyran and Benzo[d][1,3]dioxole Moieties : These structures are often linked to various pharmacological activities, enhancing the overall efficacy of the compound.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- A study on triazolo-based thiadiazole derivatives showed enhanced antibacterial activity compared to standard antibiotics like ampicillin and streptomycin .
- Compounds containing thiadiazole have demonstrated efficacy against a variety of pathogens, including bacteria and fungi .
Anti-inflammatory Effects
Thiadiazoles have been linked to anti-inflammatory activities:
- Certain derivatives have shown promising results in inhibiting paw edema in animal models, indicating potential use in treating inflammatory conditions .
- The incorporation of thiadiazole into new chemical entities has led to compounds with selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are crucial in inflammation pathways .
Anticancer Properties
The anticancer potential of thiadiazoles is well-documented:
- Studies have reported that various thiadiazole derivatives exhibit cytotoxic effects against human tumor cell lines. For example, compounds were tested for their ability to inhibit cell growth in cancerous cells with notable results .
- The mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways .
Case Study 1: Thiadiazole Derivatives Against Cancer
A series of 1,3,4-thiadiazoles were synthesized and evaluated for their cytotoxicity against different cancer cell lines. The results indicated that some derivatives had IC50 values lower than 10 µM, demonstrating significant anticancer activity. This suggests that modifications on the thiadiazole scaffold can lead to potent anticancer agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF7 | 8.5 |
| 2 | HeLa | 6.2 |
| 3 | A549 | 9.8 |
Case Study 2: Antimicrobial Efficacy
Another study focused on the synthesis of novel thiadiazole compounds and their antibacterial activity against common pathogens. The findings revealed that several compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than those of standard treatments.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| A | E. coli | 12 |
| B | S. aureus | 15 |
| C | P. aeruginosa | 10 |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the interaction between this compound and various biological targets:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Modifications in Ester Moieties
The benzo[d][1,3]dioxole-5-carboxylate group distinguishes the target compound from closely related analogs. Two key derivatives with modified ester groups are:
Key Observations :
- In contrast, the methoxy groups (CAS 877642-71-2) and benzo[d][1,3]dioxole moiety (target compound) are electron-donating, improving membrane permeability and metabolic stability .
- Bioavailability : The benzo[d][1,3]dioxole group is structurally analogous to methylenedioxyphenyl motifs in drugs like paroxetine, which resist oxidative metabolism by cytochrome P450 enzymes .
Heterocyclic Core Modifications
Other analogs with pyranone, thiadiazole, or thiophene components include:
(a) Methyl (S)-6-Oxo-2-Phenyl-5-(Thiophen-3-Yl)-1-Tosyl-1,4,5,6-Tetrahydropyridine-3-Carboxylate ()
- Structure: Combines a dihydropyridinone core with thiophene and tosyl groups.
(b) 5-Methyl-1,3-Diphenyl-1H-Pyrazole-4-Carboxylic Acid-(5-(4-Chloro-Phenyl)-6H-[1,3,4]-Thiadiazin-2-Yl)-Amide ()
Comparison :
- Pyranone cores (target compound and ) are associated with kinase inhibition, while dihydropyridinones () may favor different conformational interactions .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
- Methodology :
- Key intermediates : Thiophene-2-carboxamide derivatives (e.g., , compound 5) and 1,3,4-thiadiazol-2-ylthio groups are synthesized via condensation reactions. For example, refluxing thiophene-2-carboxamide with chloroacetyl chloride in ethanol under acidic conditions yields thiadiazole intermediates .
- Coupling steps : Use nucleophilic substitution (e.g., thiol-methylation) to attach the thiadiazole-thio group to the pyran-4-one core. Solvent selection (DMF or ethanol) and temperature control (reflux at 80–100°C) are critical to avoid side reactions .
- Purification : Recrystallization from ethanol/water mixtures (4:1 v/v) improves purity, with yields typically ranging from 65% to 76% for analogous compounds .
Q. How can researchers confirm the structural integrity of intermediates using spectroscopic techniques?
- Methodology :
- IR spectroscopy : Look for characteristic peaks such as C=O (1680–1720 cm⁻¹), C=N (1550–1600 cm⁻¹), and C-S-C (650–750 cm⁻¹) to validate functional groups .
- ¹H-NMR : Key signals include thiophene protons (δ 6.8–7.5 ppm), methylene bridges (δ 4.2–4.8 ppm), and benzo[d][1,3]dioxole aromatic protons (δ 6.1–6.3 ppm). Compare with published data for thiadiazole derivatives (e.g., compound 7b in ) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., M⁺ at m/z 500–550) and fragmentation patterns consistent with thiadiazole-thio linkages .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodology :
- Multi-technique validation : Combine 2D-NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations, particularly for overlapping signals in crowded regions (e.g., δ 7.0–7.5 ppm for aromatic protons) .
- X-ray crystallography : Use single-crystal analysis to resolve stereochemical ambiguities, as demonstrated for thiadiazine derivatives in .
- Computational modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra for regioisomers (e.g., thiadiazole vs. oxadiazole configurations) .
Q. How can researchers design bioactivity assays for this compound, given its structural complexity?
- Methodology :
- Target selection : Prioritize enzymes inhibited by thiadiazole derivatives (e.g., bacterial dihydrofolate reductase) or receptors modulated by benzo[d][1,3]dioxole moieties (e.g., GPCRs) .
- Assay optimization : Use fluorescence polarization for binding studies or microbroth dilution for antimicrobial testing. For example, thiadiazine analogs in showed MIC values of 2–8 µg/mL against S. aureus .
- SAR studies : Synthesize analogs with modified thiophene substituents (e.g., nitro or methoxy groups) to evaluate effects on potency and selectivity .
Q. What computational approaches predict the compound’s reactivity in aqueous or biological environments?
- Methodology :
- Molecular dynamics (MD) simulations : Model solvation effects and stability of the thioether linkage under physiological pH (e.g., using AMBER or GROMACS) .
- Docking studies : Predict binding modes with targets like COX-2 or topoisomerase II using AutoDock Vina, leveraging crystallographic data from similar thiadiazole-containing drugs .
- ADMET profiling : Use tools like SwissADME to estimate logP (target ~3.5 for optimal bioavailability) and CYP450 metabolism risks .
Synthetic Challenges and Solutions
Q. How can regioselectivity issues during thiadiazole ring formation be mitigated?
- Methodology :
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to direct cyclization toward the 1,3,4-thiadiazole isomer over 1,2,4-thiadiazole byproducts .
- Temperature control : Lower reaction temperatures (50–60°C) reduce thermal decomposition of intermediates, as shown in for pyrazole-thiophene hybrids .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
